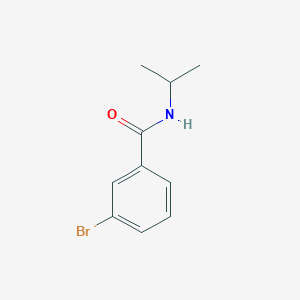

3-bromo-N-isopropylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRETYNHHZZBJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349962 | |

| Record name | 3-bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35306-75-3 | |

| Record name | 3-bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-N-isopropylbenzamide

This guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-N-isopropylbenzamide, a versatile building block with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, validated experimental protocols, and insights into its reactivity and applications.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a prominent class of compounds in drug discovery and materials science.[1][2] The amide functional group, combined with the diverse substitution patterns possible on the phenyl ring, allows for the fine-tuning of a molecule's steric and electronic properties. This versatility makes them valuable scaffolds for developing a wide range of biologically active molecules. This compound, in particular, offers a unique combination of a reactive bromine handle for further functionalization and an isopropylamide group that can influence solubility and binding interactions.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective use in research and development. This section details the key identifiers and physicochemical characteristics of this compound.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | 3-bromo-N-propan-2-ylbenzamide | Fluorochem[3] |

| CAS Number | 35306-75-3 | Fluorochem[3] |

| Molecular Formula | C₁₀H₁₂BrNO | Fluorochem[3] |

| Molecular Weight | 242.116 g/mol | Fluorochem[3] |

| Canonical SMILES | CC(C)NC(=O)C1=CC=CC(Br)=C1 | Fluorochem[3] |

| InChI Key | FRETYNHHZZBJMZ-UHFFFAOYSA-N | Fluorochem[3] |

Physicochemical Data

While extensive experimental data for this compound is not widely published, data from closely related analogs and supplier information provide valuable insights. It is described as a solid with a purity of approximately 95.0%.[3] For comparison, the related compound 3-bromobenzamide has a melting point of 156-159 °C and is soluble in alcohols but has poor solubility in water.[4] The N-methyl analog, 3-bromo-N-methylbenzamide, provides further comparative data points.[5][6]

| Property | Value (this compound) | Comparative Data | Source |

| Physical State | Solid | - | Fluorochem[3] |

| Melting Point | Not experimentally determined | 156-159 °C (for 3-bromobenzamide) | ChemBK[4] |

| Boiling Point | Not experimentally determined | 297.4±23.0 °C (Predicted for 3-bromobenzamide) | ChemBK[4] |

| Solubility | Not experimentally determined | Soluble in alcohols, poor in water (for 3-bromobenzamide) | ChemBK[4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a full experimental dataset for this compound is not publicly available, the expected spectral features can be inferred from the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons, and the methyl protons will appear as a doublet.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), and the carbons of the isopropyl group.

For reference, the ¹³C NMR spectrum of the related compound 4-bromo-N-isopropylbenzamide is available and can provide a basis for comparison.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl, and C-Br stretching. For comparison, N-isopropylbenzamide shows a strong N-H stretch around 3290 cm⁻¹ and a C=O stretch at 1630 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the isopropyl group.

Synthesis and Purification

The synthesis of this compound can be achieved through standard amide bond formation reactions. A common and effective method involves the coupling of 3-bromobenzoic acid with isopropylamine.

Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chembk.com [chembk.com]

- 5. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzamide, 3-bromo-N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the NMR Spectral Data of 3-bromo-N-isopropylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-bromo-N-isopropylbenzamide. In the absence of publicly available experimental spectra, this guide leverages predictive modeling and foundational NMR principles to offer a detailed interpretation of the anticipated ¹H and ¹³C NMR spectra. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of substituted benzamides. The guide covers the fundamental theory, experimental protocols, and in-depth analysis of 1D and 2D NMR data, establishing a framework for the characterization of this and similar molecular entities.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1][2][3] For a molecule such as this compound, NMR provides critical information regarding the electronic environment of each proton and carbon atom, their connectivity, and spatial relationships. This guide will systematically deconstruct the predicted NMR data to assemble a complete structural picture of the molecule.

The molecular structure of this compound, with the IUPAC name N-(propan-2-yl)-3-bromobenzamide, forms the basis of our spectral interpretation. The numbering convention used throughout this guide is presented below.

Figure 1. Molecular structure and atom numbering of this compound.

Experimental and Methodological Considerations

Sample Preparation: A Foundation for Quality Data

High-quality NMR spectra are contingent upon meticulous sample preparation. For a compound like this compound, a standard protocol would be as follows:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for many organic molecules, including benzamides, due to its good dissolving power and relative lack of interfering signals.[4] The residual proton signal of CDCl₃ at approximately 7.26 ppm serves as a convenient internal reference for the ¹H NMR spectrum.[4]

-

Concentration: A concentration of 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample should be free of particulate matter. Filtering the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube is a recommended practice.

-

NMR Tube: The use of high-quality, clean, and unscratched NMR tubes is crucial for optimal spectral resolution.

Data Acquisition Parameters

Standard 1D ¹H and ¹³C NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. For a comprehensive structural analysis, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, should also be performed.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is presented below. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The bromine atom is an electron-withdrawing group through induction but a weak deactivator, while the N-isopropylamido group is an electron-withdrawing group.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H-2 | 7.85 | t | J ≈ 1.7 | 1H |

| H-6 | 7.65 | ddd | J ≈ 7.8, 1.7, 1.1 | 1H |

| H-4 | 7.55 | ddd | J ≈ 7.9, 1.8, 0.4 | 1H |

| H-5 | 7.30 | t | J ≈ 7.8 | 1H |

| N-H | ~6.1 (broad) | s | - | 1H |

| CH (CH₃)₂ | 4.25 | septet | J ≈ 6.6 | 1H |

| CH(C H₃)₂ | 1.25 | d | J ≈ 6.6 | 6H |

Table 1. Predicted ¹H NMR Data for this compound.

Interpretation of Aromatic Signals (7.0-8.0 ppm)

The aromatic region of the spectrum is predicted to show four distinct signals, corresponding to the four protons on the benzene ring.

-

H-2: This proton is situated between two electron-withdrawing groups (bromo and amide), leading to its downfield shift to approximately 7.85 ppm. It is expected to appear as a triplet due to coupling with H-4 and H-6 with similar small coupling constants.

-

H-6 and H-4: These protons are ortho to the amide and bromo substituents, respectively. Their chemical shifts are influenced by the combined inductive and resonance effects of these groups. They are predicted to appear as complex multiplets (doublet of doublet of doublets) due to ortho, meta, and para couplings.[5][6]

-

H-5: This proton is meta to both substituents and is therefore expected to be the most shielded of the aromatic protons, appearing at approximately 7.30 ppm as a triplet due to ortho coupling with H-4 and H-6.[5][6]

Interpretation of Aliphatic and Amide Signals

-

N-H Proton: The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Isopropyl Group: The methine proton (CH) of the isopropyl group is expected to be a septet at around 4.25 ppm due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) will appear as a doublet at approximately 1.25 ppm, integrating to six protons.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C=O | 165.5 |

| C-1 | 136.5 |

| C-3 | 122.5 |

| C-5 | 130.0 |

| C-6 | 125.5 |

| C-2 | 130.5 |

| C-4 | 129.0 |

| C H(CH₃)₂ | 42.5 |

| CH(C H₃)₂ | 22.5 |

Table 2. Predicted ¹³C NMR Data for this compound.

Interpretation of Carbon Signals

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, around 165.5 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the bromine (C-3) will be influenced by the heavy atom effect, while the carbon attached to the amide group (C-1) will also be downfield. The remaining aromatic carbons will appear in the typical range of 125-137 ppm.[7]

-

Isopropyl Carbons: The methine carbon (CH) of the isopropyl group is predicted around 42.5 ppm, and the two equivalent methyl carbons (CH₃) are expected at approximately 22.5 ppm.

Advanced 2D NMR for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a series of 2D NMR experiments are indispensable.[8][9][10][11]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment reveals proton-proton coupling relationships.

Figure 3. Expected HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the substitution pattern.

Key expected HMBC correlations would include:

-

The isopropyl CH proton to the carbonyl carbon (C=O) and the two isopropyl methyl carbons.

-

The aromatic protons to their neighboring carbons and across the substituents. For instance, H-2 would show correlations to C-1, C-3, and C-4.

-

The amide N-H proton to the carbonyl carbon (C=O) and the isopropyl CH carbon.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental NMR principles with data from analogous structures, a detailed and scientifically grounded interpretation has been constructed. The predicted chemical shifts, multiplicities, and coupling constants, along with the expected correlations in 2D NMR experiments, provide a robust framework for the structural verification of this compound. This guide serves as a valuable resource for researchers working with substituted benzamides, demonstrating the power of NMR spectroscopy in detailed molecular characterization.

References

- Abraham, R. J., et al. (2002). Proton NMR Spectroscopy: A Guide for Chemists. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987).

-

Chemistry LibreTexts. (2023). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

-

NMRdb.org. (n.d.). Predict 1H NMR. [Link]

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

3-bromo-N-isopropylbenzamide literature review

An In-depth Technical Guide to 3-bromo-N-isopropylbenzamide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a halogenated aromatic amide with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and prospective applications, particularly in the realm of drug discovery. By leveraging established synthetic methodologies and exploring its reactivity, this document serves as a foundational resource for researchers and scientists seeking to incorporate this compound into their research and development endeavors.

Introduction

This compound belongs to the class of N-substituted benzamides, a scaffold present in numerous biologically active compounds. The presence of a bromine atom on the phenyl ring at the meta position offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The N-isopropyl group can influence the compound's solubility, lipophilicity, and steric profile, which are critical parameters in drug design. This guide will delve into the practical aspects of working with this compound, from its synthesis to its potential as a precursor for novel chemical entities.

Synthesis and Mechanism

The most direct and common method for the synthesis of this compound is the amide coupling reaction between 3-bromobenzoic acid and isopropylamine. This transformation can be achieved through several reliable methods, with the choice of coupling reagent being critical for reaction efficiency and yield.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals its two primary building blocks: 3-bromobenzoic acid and isopropylamine. This disconnection is based on the formation of the robust amide bond.

The Discovery of Novel Bromo-N-Alkylbenzamides: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Imperative for Novel Benzamide Scaffolds

In the landscape of contemporary medicinal chemistry, the benzamide moiety stands out as a "privileged scaffold".[1][2] This is not a designation of convenience, but rather an empirical observation of its recurring presence in a multitude of clinically successful drugs.[1] The unique physicochemical properties of the benzamide group, including its capacity for hydrogen bonding and its structural rigidity, allow it to form high-affinity interactions with a diverse range of biological targets.[1] Our focus within this guide is the strategic incorporation of a bromine atom and an N-alkyl substituent to this privileged core. The introduction of a halogen, such as bromine, is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability, membrane permeability, and binding affinity through halogen bonding.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the discovery process for novel bromo-N-alkylbenzamides, from rational design and synthesis to biological evaluation.

I. Rational Design and Mechanistic Considerations

The impetus for exploring bromo-N-alkylbenzamides stems from their demonstrated potential to modulate key signaling pathways implicated in proliferative diseases, particularly cancer. A prime example is the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and angiogenesis.[6][7]

The Role of the Bromo Substituent

The bromine atom is not merely a bulky substituent. Its introduction is a deliberate tactic to leverage the phenomenon of halogen bonding, a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the receptor.[4] This can lead to enhanced binding affinity and selectivity.[8] Furthermore, the lipophilicity imparted by the bromine atom can improve the compound's ability to cross cellular membranes.

N-Alkyl Substituent: A Vector for Specificity and Potency

The N-alkyl group provides a crucial handle for tuning the compound's properties. The size, shape, and polarity of this substituent can be systematically varied to probe the binding pocket of the target protein and optimize interactions. This is a cornerstone of establishing a robust Structure-Activity Relationship (SAR).

II. Synthesis and Characterization: A Self-Validating Workflow

A trustworthy synthetic protocol is a self-validating one. This means that each step is designed to be reproducible and includes in-process controls and characterization to ensure the integrity of the intermediates and the final product. Below is a detailed workflow for the synthesis of a representative bromo-N-alkylbenzamide.

General Synthetic Scheme

The most common and reliable method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid with an amine.[9]

Caption: General synthetic workflow for bromo-N-alkylbenzamides.

Detailed Experimental Protocol: Synthesis of 4-bromo-N-cyclopropylbenzamide

This protocol provides a step-by-step method for the synthesis of a specific bromo-N-alkylbenzamide.

Materials:

-

4-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Cyclopropylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-bromobenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude 4-bromobenzoyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the 4-bromobenzoyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.[10]

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[11]

-

Characterization

The identity and purity of the synthesized bromo-N-alkylbenzamide must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the compound.[12][13][14][15] The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the compound, confirming its elemental composition.[12]

III. Biological Evaluation: A Focus on Anticancer Activity

The synthesized bromo-N-alkylbenzamides are then evaluated for their biological activity. A common and robust method for assessing anticancer potential is the MTT assay.[16][17][18]

MTT Assay Protocol for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Materials:

-

Cancer cell lines (e.g., NCI-H520, NCI-H1581 for FGFR1 amplified cancers)[6][7]

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the bromo-N-alkylbenzamide compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the compounds.

-

Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Structure-Activity Relationship (SAR) Table

The results from the biological evaluation are compiled to establish a clear SAR.

| Compound ID | R (N-Alkyl Group) | IC₅₀ (µM) against NCI-H520 (FGFR1 amplified)[6][7] |

| BNAB-1 | -CH₃ | 5.2 |

| BNAB-2 | -CH₂CH₃ | 3.8 |

| BNAB-3 | -CH(CH₃)₂ | 2.1 |

| BNAB-4 | -cyclopropyl | 1.5 |

| BNAB-5 | -CH₂Ph | 8.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Mechanistic Insights: Visualizing the FGFR1 Signaling Pathway

To understand how potent bromo-N-alkylbenzamides exert their effects, it is crucial to visualize their target pathway. As FGFR1 inhibitors, these compounds block the downstream signaling cascade that promotes cell proliferation and survival.[6][19][20][21][22][23]

Caption: The FGFR1 signaling pathway and the point of inhibition by bromo-N-alkylbenzamides.

V. Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded approach to the discovery of novel bromo-N-alkylbenzamides. By integrating rational design, robust synthetic methodologies, and rigorous biological evaluation, researchers can efficiently identify and optimize potent lead compounds. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is paramount in the drug discovery process. Future work in this area should focus on expanding the diversity of the N-alkyl substituents, exploring different substitution patterns of the bromo group on the benzamide ring, and evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates.

VI. References

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

The FGFR signaling pathway. (a) Schematic of the structure of FGF... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (2024). Bentham Science. Retrieved January 24, 2026, from [Link]

-

An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 24, 2026, from [Link]

-

A Network Map of FGF-1/FGFR Signaling System. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Application of Design of Experiments in the Development of Self-Microemulsifying Drug Delivery Systems. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 24, 2026, from [Link]

-

FGF-FGFR signaling pathway. The signaling cascade commences upon the... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Self-optimisation and model-based design of experiments for developing a C–H activation flow process. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). LASSBIO. Retrieved January 24, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Publications. Retrieved January 24, 2026, from [Link]

-

IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2015). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (n.d.). Retrieved January 24, 2026, from [Link]

-

Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. (2024). Assay Genie. Retrieved January 24, 2026, from [Link]

-

Self-optimisation and model-based design of experiments for developing a C–H activation flow process. (2017). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Theoretical studies on FGFR isoform selectivity of FGFR1/FGFR4 inhibitors by molecular dynamics simulations and free energy calculations. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]

- 11. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. atcc.org [atcc.org]

- 19. researchgate.net [researchgate.net]

- 20. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. lifesciences.danaher.com [lifesciences.danaher.com]

- 23. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols: Utilizing 3-bromo-N-isopropylbenzamide in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 3-bromo-N-isopropylbenzamide as a Modulator of Poly (ADP-ribose) Polymerase (PARP) Activity

The benzamide structural motif is a cornerstone in the development of inhibitors targeting the Poly (ADP-ribose) Polymerase (PARP) family of enzymes. PARPs are critical players in a range of cellular processes, most notably DNA damage repair and the maintenance of genomic stability.[1][2][3] The therapeutic potential of PARP inhibitors has been realized in oncology, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1][4]

This document provides a comprehensive guide for researchers interested in investigating the enzymatic activity of this compound, a benzamide derivative. While direct literature on the specific biological targets of this compound is emerging, its structural similarity to known PARP inhibitors, such as 3-aminobenzamide, suggests its potential as a modulator of PARP activity.[1][5][6][7][8] The protocols detailed herein are designed to enable the robust characterization of this compound's effects on PARP1, the most abundant and well-studied member of the PARP family.[1]

These application notes will guide users through the principles of PARP enzymatic assays, provide step-by-step protocols for various detection methods, and offer insights into data interpretation and analysis. The overarching goal is to equip researchers with the necessary tools to explore the inhibitory potential of this compound and similar novel compounds.

The Hypothesized Mechanism of Action: Competitive Inhibition of PARP1

It is hypothesized that this compound acts as a competitive inhibitor of PARP1 at the nicotinamide adenine dinucleotide (NAD+) binding site. In the presence of DNA damage, PARP1 binds to the damaged site and undergoes a conformational change, activating its catalytic activity.[1] Activated PARP1 utilizes NAD+ as a substrate to synthesize poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation.[6] This PARylation event serves as a scaffold to recruit other DNA repair proteins.[1]

By mimicking the nicotinamide portion of NAD+, this compound is postulated to occupy the NAD+ binding pocket of PARP1, thereby preventing the synthesis of PAR chains and disrupting the downstream DNA repair signaling cascade.

Caption: Workflow for the Colorimetric ELISA-based PARP1 inhibition assay.

Protocol 2: Homogeneous Fluorescent Assay for PARP1 Inhibition

This assay measures the activity of PARP1 by quantifying the amount of nicotinamide produced during the cleavage of NAD+. [4][9] Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

NAD+

-

Recombinant Nicotinamidase

-

Developer Reagent (for fluorescent detection of ammonia)

-

This compound and other test compounds

-

PARP Assay Buffer

-

Black 96-well or 384-well plate

-

Fluorescent microplate reader

Procedure:

-

Prepare Master Mix: Prepare a master mix containing PARP Assay Buffer, PARP1 enzyme, activated DNA, NAD+, and Nicotinamidase.

-

Compound Addition: Add 5 µL of diluted this compound or control compounds to the wells of the black microplate.

-

Initiate Reaction: Add 45 µL of the master mix to each well.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

-

Signal Development: Add 50 µL of the Developer Reagent to each well.

-

Second Incubation: Incubate for an additional 15-30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the assay kit manufacturer.

Caption: Workflow for the Homogeneous Fluorescent PARP1 inhibition assay.

Data Analysis and Interpretation

The primary output of these assays will be raw data (e.g., absorbance or fluorescence units). To determine the inhibitory activity of this compound, the following calculations are necessary:

-

Percentage Inhibition: % Inhibition = (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background)) * 100

-

IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a serial dilution of this compound. Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to calculate the IC50 value.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for evaluating the inhibitory potential of this compound against PARP1. By leveraging established methodologies, researchers can efficiently screen and characterize this and other novel compounds. Positive results from these in vitro enzymatic assays would warrant further investigation into the compound's cellular activity, including its ability to induce synthetic lethality in DNA repair-deficient cancer cell lines and its effects on PARP1 trapping. [10][11]These subsequent studies will be crucial in validating the therapeutic potential of this compound as a novel PARP inhibitor.

References

-

Tulip Biolabs, Inc. PARP1 Activity Assay. [Link]

-

BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

-

Kanev, G. D., Guseva, N. P., Rulten, S. L., & Tulin, A. V. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101749. [Link]

-

Ahmad, F., Trivedi, R., Joshi, S. D., Singh, S., & Kumar, A. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Journal of cellular and molecular medicine, 27(9), 1335–1349. [Link]

-

BPS Bioscience. PARP Assays. [Link]

-

PubChem. 2-Bromo-N-isopropylbenzamide. [Link]

-

Cellomatics Biosciences. PARP Assays. [Link]

-

PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide. [Link]

-

Bio-protocol. PARP1 enzyme assay. [Link]

-

PubChem. 3-bromo-N-methyl-N-[(3S)-pyrrolidin-3-yl]benzamide. [Link]

-

BPS Bioscience (YouTube). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]

-

BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

-

PubChem. 3-Bromo-N-methylbenzamide. [Link]

-

OAText. Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. [Link]

-

PubChem. 3-Bromopropionamide. [Link]

-

PubMed. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. [Link]

-

PubChem. N-Isopropylbenzamide. [Link]

-

PubChem. 3-Bromo-N-(3-(isopropylamino)propyl)benzamide (3). [Link]

-

Chemigran Pte Ltd. 3-Bromo-n-propylbenzamide. [Link]

Sources

- 1. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PARP Assays - Cellomatics Biosciences [cellomaticsbio.com]

Application Note: A Systematic Approach to Utilizing 3-bromo-N-isopropylbenzamide as a Novel Ligand for Protein Crystallization

Abstract

Determining the three-dimensional structure of protein-ligand complexes via X-ray crystallography is a cornerstone of modern drug discovery and fundamental biological research. This process provides invaluable, high-resolution insights into molecular recognition, guiding the design of more potent and selective therapeutics. This application note presents a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic validation and use of a novel small molecule, 3-bromo-N-isopropylbenzamide , as a ligand for protein crystallization. The protocols herein are designed as a self-validating system, emphasizing scientific integrity from initial ligand characterization and biophysical validation of binding to detailed crystallization strategies and troubleshooting. We outline rigorous, step-by-step methodologies for ligand quality control, solubility screening, interaction analysis using Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC), and execution of both co-crystallization and crystal soaking experiments. This guide is structured to empower researchers to confidently and successfully employ novel ligands like this compound to elucidate the structural basis of protein function.

Introduction: The Rationale for Novel Ligand Crystallography

The journey to understanding a protein's function and mechanism of action is often unlocked by visualizing its interaction with small molecules. While many proteins are crystallized in their unbound (apo) state, the structures of protein-ligand complexes are frequently the ultimate goal, particularly in structure-aided drug design.[1] The introduction of a ligand can serve multiple purposes: it can stabilize a protein or a specific conformation, reduce heterogeneity, and facilitate the formation of well-ordered crystal lattices.[2][3]

This compound is a small aromatic compound (MW: 242.11 g/mol ) whose utility as a crystallographic tool is unexplored.[4][5] Its benzamide core is a common scaffold in medicinal chemistry, and the bromine atom provides a useful anomalous signal for phasing during structure solution. This document provides the necessary framework to take such a novel compound from the benchtop to a high-resolution crystal structure.

Pre-Crystallization Validation: Ensuring Ligand and Interaction Quality

Before committing valuable protein to crystallization trials, a rigorous validation of both the ligand and its interaction with the target protein is paramount. This foundational phase prevents downstream failures and ensures that any resulting electron density is correctly interpreted.

Ligand Quality Control and Solubility

The purity and solubility of the ligand are critical. Impurities can inhibit crystallization, while poor solubility can make achieving the necessary concentrations for binding and crystallization impossible.

Protocol 1: Ligand Purity and Stock Preparation

-

Purity Assessment: Verify the purity of this compound to be >95% using methods such as NMR or HPLC-MS.

-

Stock Solution: Prepare a high-concentration stock solution, typically 50-100 mM, in a suitable organic solvent like dimethyl sulfoxide (DMSO).[6] Most protein crystals can tolerate 1-2% DMSO, with some robust up to 10%.[6]

-

Solubility Screening: Perform a systematic screen to determine the maximum soluble concentration of the ligand in various buffers relevant to your protein's stability and potential crystallization conditions. This can be done by serial dilution and visual inspection for precipitation.

Table 1: Example Solubility Screen for this compound

| Buffer Condition | Max Ligand Conc. (mM) | Max DMSO (%) | Observations |

|---|---|---|---|

| 20 mM HEPES pH 7.5, 150 mM NaCl | 1.5 | 3% | Clear Solution |

| 20 mM Tris pH 8.5, 200 mM NaCl | 1.2 | 2.5% | Precipitation > 1.2 mM |

| 20 mM MES pH 6.0, 100 mM NaCl | 2.0 | 4% | Clear Solution |

Biophysical Confirmation of Binding

Attempting crystallization without confirming a direct physical interaction is inefficient. Thermal shift assays (DSF) offer a rapid, high-throughput method to screen for binding, while Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction.[7][8]

Protocol 2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay DSF, also known as Thermofluor, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[7] Ligand binding typically stabilizes the protein, resulting in a measurable increase in Tm.[9]

-

Reaction Mix: In a 96-well qPCR plate, prepare a 20 µL reaction mix containing the target protein (2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the assay buffer.

-

Ligand Titration: Add this compound to final concentrations ranging from 1 µM to 100 µM. Include a DMSO-only control.

-

Thermal Denaturation: Place the plate in a real-time PCR machine and apply a thermal ramp from 25 °C to 95 °C, monitoring fluorescence.

-

Data Analysis: The Tm is the midpoint of the unfolding transition. A significant positive shift (ΔTm > 2 °C) is a strong indicator of direct binding.[10]

Protocol 3: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][11]

-

Sample Preparation: Dialyze the protein extensively against the final assay buffer. Dissolve this compound in the exact same dialysis buffer to minimize heats of dilution.

-

Concentrations: The protein concentration in the cell should be 10-50 times the expected Kd. The ligand concentration in the syringe should be 10-15 times the protein concentration.

-

Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution at a constant temperature.

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.

Table 2: Hypothetical ITC Data for Protein-Ligand Interaction

| Parameter | Value | Interpretation |

|---|---|---|

| Affinity (Kd) | 15.2 µM | Moderate affinity, suitable for co-crystallization. |

| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding ratio. |

| Enthalpy (ΔH) | -8.5 kcal/mol | Enthalpically driven binding. |

| Entropy (TΔS) | -1.9 kcal/mol | Entropically unfavorable. |

Crystallization Strategies for Protein-Ligand Complexes

There are two primary methods for obtaining crystals of a protein-ligand complex: co-crystallization and soaking.[12][13] The choice between them is protein-dependent and influenced by factors like ligand affinity, solubility, and whether the ligand induces a conformational change.[14][15]

Co-crystallization

In co-crystallization, the protein and ligand are mixed to form a complex prior to setting up crystallization trials.[2] This method is often necessary for ligands that induce significant conformational changes or for low-affinity binders where a high ligand concentration is needed to drive complex formation.[12][14]

Protocol 4: Co-crystallization with this compound

-

Complex Formation: Prepare the protein-ligand complex by incubating purified protein (e.g., at 10 mg/mL) with a 5- to 10-fold molar excess of this compound.[12] The incubation time can range from 30 minutes to several hours on ice.[12]

-

Centrifugation: Before setting up trays, centrifuge the complex solution at high speed (e.g., >14,000 x g) for 10 minutes at 4 °C to remove any small aggregates.

-

Crystallization Screening: Use the complex solution to set up sparse matrix screens (e.g., using sitting or hanging drop vapor diffusion).[16] Set up drops by mixing the complex solution with the reservoir solution in ratios of 1:2, 1:1, and 2:1.

-

Optimization: If initial hits (microcrystals, precipitates) are identified, perform optimization screens by systematically varying pH, precipitant concentration, and additives around the initial hit condition.[17] Consider using microseeding techniques to improve crystal quality.[18]

Crystal Soaking

Soaking involves introducing the ligand to pre-formed, stable apo-protein crystals.[1] This method is generally higher-throughput, requires less protein, and is ideal when a robust apo crystallization condition is already established.[12][15] It is less likely to work if the ligand induces a large conformational change that would shatter the crystal lattice.[12]

Protocol 5: Soaking with this compound

-

Prepare Soaking Solution: Create a soaking solution by adding a concentrated stock of this compound to the mother liquor (the reservoir solution from which the crystal grew). The final ligand concentration should typically be 1-10 mM. The final DMSO concentration should be kept as low as possible to avoid damaging the crystal.

-

Crystal Transfer: Using a cryo-loop, carefully transfer a single, robust apo-protein crystal from its growth drop into a drop of the soaking solution.[1]

-

Incubation: Allow the crystal to soak for a period ranging from a few minutes to overnight.[1] Soaking time is empirical and may require optimization.

-

Cryoprotection & Harvest: Add the ligand to the cryoprotectant solution at the same concentration used for soaking to prevent the ligand from diffusing out during the cryo-cooling process.[12] Briefly pass the soaked crystal through the cryoprotectant solution and flash-cool it in liquid nitrogen.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Ligand solubility is poor in crystallization buffer. | Ligand is inherently insoluble; buffer components (e.g., high salt) reduce solubility. | Increase DMSO concentration incrementally (monitor crystal tolerance). Screen alternative solvents. For co-crystallization, form the complex at lower protein concentration where more ligand can be solubilized.[12] |

| No binding observed in DSF/ITC. | No true interaction; protein is inactive; incorrect buffer conditions (pH, ionic strength). | Re-verify protein activity with a functional assay. Screen different buffer conditions. If no binding is ever detected, the ligand is not suitable for this target. |

| Apo crystals crack or dissolve upon soaking. | Ligand-induced conformational change; osmotic shock from soaking solution; solvent (DMSO) incompatibility. | Decrease ligand and/or DMSO concentration. Reduce soaking time. Switch to a co-crystallization strategy, as this is a classic sign that soaking is not viable.[12] |

| No electron density for the ligand is visible. | Low ligand occupancy; ligand is disordered in the binding pocket; incorrect binding pose modeled. | For co-crystallization, increase the molar excess of ligand during complex formation. For soaking, increase ligand concentration or soaking time. Ensure high-resolution diffraction data (<2.5 Å).[1] |

Conclusion

The successful application of a novel ligand, such as this compound, in protein crystallization is not a matter of chance but the result of a systematic, evidence-based workflow. By prioritizing rigorous upfront validation—confirming ligand quality, solubility, and its physical interaction with the target protein—researchers can significantly increase the probability of success. The detailed protocols for co-crystallization and soaking provided in this note offer robust starting points for developing a crystallogenesis strategy tailored to the specific protein-ligand system. This structured approach minimizes the waste of valuable resources and time, accelerating the path to high-resolution structural insights that are critical for advancing biological understanding and therapeutic innovation.

References

-

Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Retrieved from [Link]

-

Wikipedia. (2023). Thermal shift assay. Retrieved from [Link]

-

Hassell, A. M., et al. (2007). Crystallization of protein-ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72–79. Retrieved from [Link]

-

Junaid, A., et al. (2023). Crystallization of protein-ligand complexes ‒ co-crystallization and crystal soaking. ScienceOpen. Retrieved from [Link]

-

Domainex. (n.d.). Structure-aided drug design. Retrieved from [Link]

-

TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Retrieved from [Link]

-

JoVE (Journal of Visualized Experiments). (2022). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

-

Waman, V. P., et al. (2014). Protein–Ligand Cocrystal Structures: We Can Do Better. ACS Medicinal Chemistry Letters, 5(7), 745-746. Retrieved from [Link]

-

The Biochemist. (2021). A beginner's guide to differential scanning fluorimetry. Retrieved from [Link]

-

Junaid, A., et al. (2023). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS Open Bio, 13(5), 842-853. Retrieved from [Link]

-

Mobley, D. L., et al. (2020). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science, 2(1). Retrieved from [Link]

-

ResearchGate. (2018). (PDF) The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. Retrieved from [Link]

-

Page, R., et al. (2005). Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 6), 749-755. Retrieved from [Link]

-

International Union of Crystallography. (2025). Acta Crystallographica Section F Volume 81, Part 5, May 2025. Retrieved from [Link]

- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.

-

Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118. Retrieved from [Link]

-

Vivoli, M., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), 51809. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N-isopropylbenzamide. Retrieved from [Link]

-

Hassell, A. M., et al. (2007). Crystallization of protein-ligand complexes. PubMed. Retrieved from [Link]

-

Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

-

Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

- Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream. Nature Reviews Drug Discovery, 3(4), 301-317.

-

JoVE (Journal of Visualized Experiments). (2010). Video: Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

-

Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]

- Kurpiewska, K., & Borowski, T. (2021). Seven quick tips for beginners in protein crystallography. Frontiers in Bioscience, 26(8), 643-654.

-

Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]

-

Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. Retrieved from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Rupp, B. (2016). Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals. Retrieved from [Link]

- D'Arcy, A., et al. (2013). Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening. Journal of Visualized Experiments, (72), 50285.

-

Rupp, B. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(1), 1-14. Retrieved from [Link]

-

ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?. Retrieved from [Link]

-

JoVE (Journal of Visualized Experiments). (2022). Determination: Protein-Ligand Interactions By Differential Scanning Fluorimetry l Protocol Preview. Retrieved from [Link]

-

Taylor, T., et al. (2021). Protein crystallization strategies in structure-based drug design. Expert Opinion on Drug Discovery, 16(1), 109-122. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]

-

JoVE (Journal of Visualized Experiments). (2023). High-Throughput Protein Crystallization via Microdialysis. Retrieved from [Link]

-

Technobis. (2022). Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]

Sources

- 1. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystallization of protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-Bromo-N-isopropylbenzamide | C10H12BrNO | CID 2057512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Protein Crystallization for X-ray Crystallography [jove.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 13. scienceopen.com [scienceopen.com]

- 14. sptlabtech.cn [sptlabtech.cn]

- 15. tandfonline.com [tandfonline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. domainex.co.uk [domainex.co.uk]

- 18. Video: Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening [jove.com]

Application Notes and Protocols for Developing a Primary Anticancer Screening Assay with 3-bromo-N-isopropylbenzamide

Introduction: The Benzamide Scaffold in Oncology and the Rationale for Screening 3-bromo-N-isopropylbenzamide

The benzamide structural motif is a cornerstone in medicinal chemistry, featured in a diverse array of approved therapeutics. In oncology, benzamide derivatives have emerged as potent agents targeting various hallmarks of cancer. These compounds are known to function as inhibitors of critical enzymes such as Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), and can also disrupt protein-protein interactions or induce cellular apoptosis through mechanisms like reactive oxygen species (ROS) accumulation.[1][2][3][4] Given this precedent, novel benzamide-containing molecules, such as this compound, represent promising candidates for new anticancer therapeutics.

This compound is a synthetic compound for which the specific biological target and cytotoxic profile are not yet extensively characterized. The introduction of a bromine atom on the benzene ring can significantly alter the physicochemical properties of the molecule, potentially influencing its binding affinity, cell permeability, and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary in vitro screening assay to determine the potential anticancer activity of this compound. We will detail the rationale and step-by-step protocols for a robust cell viability assay, guide the selection of appropriate cell lines and controls, and discuss the interpretation of results and potential follow-up studies.

Physicochemical Properties and Compound Handling

A foundational aspect of any screening assay is the proper handling and solubilization of the test compound. The properties of this compound and its analogs suggest it is a solid at room temperature with poor aqueous solubility.[5] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution, as it is an effective solvent for a wide array of organic materials and is miscible with most cell culture media.[6]

Table 1: Physicochemical Properties of Related Benzamides

| Property | Value (3-Bromobenzamide) | Value (N-Isopropylbenzamide) |

| Molecular Formula | C7H6BrNO | C10H13NO |

| Molar Mass | 200.03 g/mol | 163.22 g/mol |

| Appearance | White to light yellow crystalline powder | Data not available |

| Melting Point | 156-159°C | Data not available |

| Water Solubility | Poor | Data not available |

| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) |

Data sourced from ChemBK and PubChem.[5][7]

Protocol 1: Preparation of this compound Stock Solution

-

Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. The GHS classification for related compounds indicates potential for skin and eye irritation.[7]

-

Weighing: Accurately weigh a precise amount of this compound powder.

-

Solubilization: In a sterile microcentrifuge tube, dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Primary Screening Strategy: Assessing Cytotoxicity Across a Diverse Cancer Cell Line Panel

The initial step in evaluating a novel compound with unknown activity is to assess its effect on cell viability and proliferation. A broad-spectrum primary screen against a panel of cancer cell lines derived from different tissues provides a valuable initial assessment of the compound's potency and potential cancer-type specificity. The National Cancer Institute's NCI-60 panel, which includes 60 human tumor cell lines from nine different cancer types, is a prime example of this strategy's power in anticancer drug discovery.[8][9][10]

For this application note, we recommend a preliminary screen using a smaller, representative panel of cell lines from common cancer types such as breast, lung, and colon cancer. This approach balances resource efficiency with the breadth of initial data.

Diagram 1: Primary Screening Workflow

Caption: Workflow for the primary screening of this compound.

Experimental Protocol: Resazurin Cell Viability Assay

The resazurin (also known as AlamarBlue) assay is a robust, sensitive, and non-toxic method for measuring cell viability. It is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

-

Complete cell culture medium (specific to each cell line)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

-

Positive control: Entinostat (MS-275), a known benzamide HDAC inhibitor, or a standard chemotherapeutic like Doxorubicin.

-

Sterile 96-well clear-bottom black plates

-

Multichannel pipette

-

Fluorescence plate reader

Protocol 2: Step-by-Step Resazurin Assay

-

Cell Seeding:

-

Harvest and count the cells. Ensure cell viability is >95%.

-

Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

-

Also prepare serial dilutions of the positive control (e.g., Entinostat).

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound (typically ≤ 0.5%).

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, positive control, vehicle control, or fresh medium (for untreated control) to the respective wells.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Resazurin Addition and Measurement:

-

After the incubation period, add 20 µL of the resazurin solution to each well.[9]

-

Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line to ensure a good signal-to-noise ratio without reaching signal saturation.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]

-

Data Analysis and Interpretation

The primary output of this assay is a measure of cell viability as a percentage relative to the untreated control. This data is then used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the compound that reduces cell viability by 50%.[11]

Data Analysis Steps:

-

Background Subtraction: Subtract the average fluorescence of the medium-only wells from all other measurements.

-

Normalization: Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = [(Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control)] x 100

-

-

Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

-

IC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Table 2: Example Data Presentation for IC50 Values

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| This compound | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| Entinostat (Positive Control) | [Expected Value] | [Expected Value] | [Expected Value] |

A lower IC50 value indicates higher potency.[11] By comparing the IC50 values across different cell lines, you can get an initial indication of whether this compound exhibits selective cytotoxicity towards a particular cancer type.

Self-Validation and Quality Control

To ensure the trustworthiness of the results, each assay should include the following controls:

-

Untreated Control: Cells in medium only, representing 100% viability.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment to ensure the solvent itself is not causing cytotoxicity.

-

Positive Control: A compound with known cytotoxic effects (e.g., Entinostat or Doxorubicin) to validate that the assay system is responsive to cytotoxic agents.

-

Background Control: Medium only (no cells) to measure the intrinsic fluorescence of the medium and resazurin.

The assay should be performed in at least triplicate to ensure reproducibility, and the Z'-factor can be calculated to assess the quality and robustness of the assay.

Potential Next Steps and Follow-Up Assays

A positive result in the primary screening (i.e., a low micromolar or nanomolar IC50 value) warrants further investigation to elucidate the mechanism of action.

Diagram 2: Follow-up Assay Strategy

Caption: Potential follow-up assays after a positive primary screen.

-

Apoptosis vs. Necrosis: Assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death.

-

Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., PI) can determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[4]

-

Target-Based Assays: Based on the benzamide scaffold, enzymatic assays for HDAC or PARP activity could be performed. Tubulin polymerization assays would also be relevant.

-

ROS Production: Assays using fluorescent probes like DCFDA can measure the intracellular generation of reactive oxygen species.[1]

Conclusion

This application note provides a structured and scientifically grounded approach to performing a primary in vitro screening of this compound for potential anticancer activity. By employing a robust cell viability assay across a panel of cancer cell lines, researchers can obtain reliable initial data on the compound's potency and selectivity. Positive findings from this primary screen will lay the foundation for more in-depth mechanistic studies, ultimately contributing to the discovery and development of novel benzamide-based cancer therapeutics.

References

-

ChemBK. (2024, April 9). 3-Bromobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4294170, 3-Bromo-N-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79503, N-Isopropylbenzamide. Retrieved from [Link]

-

CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

PubMed. (2025, May 17). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Retrieved from [Link]

-

Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

PubMed Central. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

-

National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

-

AACR Journals. (2023, October 2). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Retrieved from [Link]

-

MDPI. (n.d.). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]

-

PubMed. (n.d.). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. Retrieved from [Link]

-

MDPI. (2022, January 25). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Retrieved from [Link]

-

Pharmakeftiki. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Retrieved from [Link]

-

PubMed. (2023, May 5). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26369867, 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]